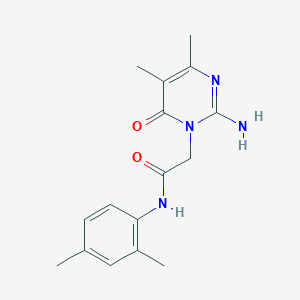

2-(2-amino-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide

Description

The compound 2-(2-amino-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide is a pyrimidinone-derived acetamide featuring a 2-amino-4,5-dimethyl substitution on the pyrimidinone ring and an N-(2,4-dimethylphenyl) acetamide moiety. Pyrimidinones are known for diverse bioactivities, including enzyme inhibition and receptor modulation, often influenced by substituents on the heterocyclic core and aromatic acetamide side chains .

Properties

IUPAC Name |

2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-9-5-6-13(10(2)7-9)19-14(21)8-20-15(22)11(3)12(4)18-16(20)17/h5-7H,8H2,1-4H3,(H2,17,18)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAZHIVWUHMCAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(=C(N=C2N)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-amino-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its effects in various biological systems, including antiviral, anticancer, and cognitive enhancement activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 300.36 g/mol. Its structure features a pyrimidine ring fused with an acetamide moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antiviral Activity

Studies have shown that derivatives of pyrimidine compounds can act as effective antiviral agents. For instance, they have been tested against viruses such as the hepatitis C virus (HCV) and herpes simplex virus (HSV). The compound's structural analogs have demonstrated inhibition of viral replication at concentrations as low as 2 mg/mL .

Anticancer Properties

The anticancer potential of similar compounds has been explored extensively. For example, some pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies indicated that compounds with similar structures to our target compound can inhibit tumor growth by disrupting critical pathways involved in cancer cell proliferation .

Cognitive Enhancement

Another area of interest is the role of this compound in enhancing cognitive functions. Research involving related compounds has demonstrated improvements in memory and learning in animal models. For instance, studies on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384), a structural analog, revealed significant effects on memory retention in rat models subjected to amnesia . This suggests potential applications in treating cognitive disorders.

Data Tables

| Biological Activity | Tested Concentration | Effect | Reference |

|---|---|---|---|

| Antiviral | 2 mg/mL | Inhibition of HCV and HSV | |

| Anticancer | Varies | Cytotoxicity in cancer cells | |

| Cognitive Enhancement | Varies | Improved memory retention |

Case Studies

- Antiviral Efficacy : A study conducted on pyrimidine derivatives indicated that certain modifications to the structure significantly increased their efficacy against viral infections. The research highlighted the importance of specific functional groups in enhancing antiviral activity.

- Cytotoxicity in Cancer Models : In vitro studies using various cancer cell lines demonstrated that compounds similar to the target molecule induced apoptosis at low micromolar concentrations. The mechanism was attributed to the activation of caspases and the disruption of mitochondrial function.

- Cognitive Function Improvement : Experimental models using DM-9384 showed enhanced performance in tasks designed to assess learning and memory. This was particularly evident in models induced with scopolamine, where treated subjects exhibited significantly better retention compared to controls.

Scientific Research Applications

Research indicates that this compound exhibits multiple biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of similar structures have shown significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound have revealed promising results against various cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of pyrimidine derivatives, including this compound, demonstrated that it inhibited cell proliferation in various cancer cell lines. The results indicated a concentration-dependent response, with IC50 values suggesting effective doses for therapeutic application.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis and cell cycle arrest |

| A549 (Lung Cancer) | 15 | Inhibition of proliferation via apoptosis |

| HeLa (Cervical Cancer) | 12 | Disruption of mitochondrial function |

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The results highlighted its potential as a broad-spectrum antimicrobial agent.

| Pathogen | MIC (µg/mL) | Standard Treatment (Control) |

|---|---|---|

| Escherichia coli | 256 | 128 |

| Staphylococcus aureus | 256 | 64 |

| Pseudomonas aeruginosa | >512 | 32 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyrimidinone-Acetamide Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogs:

Physicochemical and Functional Comparisons

- Substituent Effects on Solubility and Bioavailability: The target compound’s 2,4-dimethylphenyl group enhances lipophilicity compared to the sulfamoylphenyl group in ’s analog, which may improve membrane permeability but reduce aqueous solubility . The pyrrolidine side chain in ’s compound introduces a basic nitrogen, which could improve solubility in acidic environments (e.g., gastric fluid) versus the target’s neutral dimethylphenyl group .

- Electronic and Steric Effects: The 2-amino group on the target’s pyrimidinone may participate in hydrogen bonding with biological targets, a feature absent in analogs with unsubstituted pyrimidinones (e.g., and ) .

Melting Points and Stability :

- The compound from (mp 230°C) exhibits higher thermal stability than the target’s analogs, likely due to its dichlorophenyl group and crystalline packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.